molecular formula C10H8ClFO2 B11768280 7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one

7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B11768280
M. Wt: 214.62 g/mol
InChI Key: VAZFMXDPCIJDKD-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound belonging to the benzoxepine family. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the benzoxepine ring. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a benzoxepine precursor, followed by fluorination and chlorination reactions under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxepine compounds.

Scientific Research Applications

7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to the presence of both chloro and fluoro substituents, which may enhance its biological activity and chemical reactivity compared to similar compounds. This dual substitution pattern can influence its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

7-chloro-8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C10H8ClFO2/c11-7-4-6-9(13)2-1-3-14-10(6)5-8(7)12/h4-5H,1-3H2

InChI Key

VAZFMXDPCIJDKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C2OC1)F)Cl

Origin of Product

United States

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